molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Cat. No. B6437258
CAS RN: 2548992-89-6
M. Wt: 267.39 g/mol
InChI Key: YRKKPDRQBPTUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine, also known as DMTMA, is a small molecule that is used in many scientific applications. It has been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. DMTMA has been used in the synthesis of various compounds, and has been found to have a wide range of effects on biological systems.

Scientific Research Applications

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has a wide range of applications in scientific research. It has been used to synthesize various compounds, including drugs and other pharmaceuticals. It has also been studied for its ability to interact with proteins and enzymes, as well as its potential to modulate the activity of various biochemical pathways. In addition, N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has been used in the study of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is not fully understood. However, it is thought to interact with proteins and enzymes, as well as modulate the activity of various biochemical pathways. It is believed that N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine binds to certain proteins and enzymes, which then leads to the modulation of the activity of the biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine have been studied in various organisms, including humans. It has been found to have various effects on the body, including the modulation of various metabolic pathways. It has also been found to have anti-inflammatory and antioxidant effects. In addition, N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has been found to have a protective effect against oxidative stress, as well as a potential role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine in lab experiments has both advantages and limitations. One of the main advantages is its low cost, as it is relatively inexpensive to synthesize and use in experiments. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the main limitations is its low solubility, which can make it difficult to use in experiments.

Future Directions

The potential future directions for N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine are numerous. It could be used in the development of new drugs and therapies, as well as in the study of various diseases. Additionally, it could be studied further for its potential to modulate the activity of various biochemical pathways. Furthermore, it could be used in the development of new synthetic compounds, as well as in the study of various metabolic pathways. Finally, it could be used to study the effects of oxidative stress on the body, as well as its potential role in gene expression.

Synthesis Methods

The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves a number of steps and reactions. The first step is the formation of an amine group, which is formed by the reaction of an aldehyde and an amine. The aldehyde is then reacted with a sulfide, followed by a reaction with an oxime to form the desired product. The final step is the reaction with a pyrimidine to form the cyclic structure of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine.

properties

IUPAC Name

N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKPDRQBPTUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

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